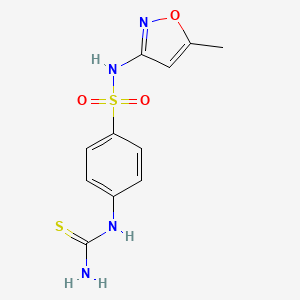

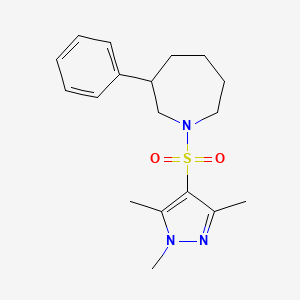

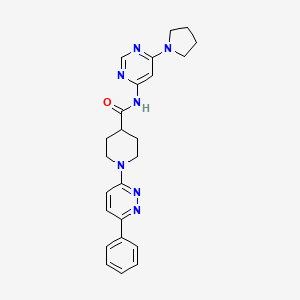

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Chemical Reactions Analysis

The chemical reactions of benzothiazoles are influenced by the substituents on the thiazole ring . These substituents not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles resemble those of pyridine and pyrimidine, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用

Synthesis and Reactivity

- The synthesis of related compounds involves coupling reactions, electrophilic substitution reactions, and the exploration of reactivity towards various reagents. For instance, N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide were synthesized through the coupling of respective amines with furan-2-carbonyl chloride, followed by reactions leading to thiazolo[5,4-f]quinoline derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to synthesize fluoro-substituted benzo[b]furans, demonstrating the efficiency of microwave-assisted synthesis in producing fluorine-containing heterocyclic compounds with potential for further chemical transformations and biological activity exploration (Rao et al., 2005).

Biological Activities

- Certain derivatives of related compounds have shown promising biological activities. For example, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde were synthesized and screened for antitumor activity, with some compounds outperforming reference drugs in antitumor screening, indicating their potential as leads in the development of new antitumor agents (Matiichuk et al., 2020).

Antimicrobial and Anticancer Activities

- Research on pyridine and thioamide derivatives synthesized from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one has shown significant antimicrobial and anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Zaki et al., 2018).

作用機序

将来の方向性

Benzothiazoles have been extensively investigated due to their diverse biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules . The development of new benzothiazole derivatives with improved biological activities is a promising area of research .

特性

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S/c1-2-17-12-9(15)5-3-7-11(12)20-14(17)16-13(18)10-6-4-8-19-10/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJJUDNCSVDULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)

![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)